ethyl 4-{2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate
CAS No.: 1024232-41-4
Cat. No.: VC7587643
Molecular Formula: C21H18ClN5O5
Molecular Weight: 455.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024232-41-4 |
|---|---|
| Molecular Formula | C21H18ClN5O5 |
| Molecular Weight | 455.86 |
| IUPAC Name | ethyl 4-[[2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H18ClN5O5/c1-2-32-21(31)12-3-7-14(8-4-12)23-16(28)11-26-18-17(24-25-26)19(29)27(20(18)30)15-9-5-13(22)6-10-15/h3-10,17-18H,2,11H2,1H3,(H,23,28) |
| Standard InChI Key | VBKZZZHXWPAWPI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 |
Introduction
Ethyl 4-{2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] triazol-1-yl]acetamido}benzoate is a complex organic compound that combines elements of pyrrolo[3,4-d] triazole and benzoate moieties. This compound is of interest due to its potential applications in pharmaceutical chemistry, particularly in the development of novel therapeutic agents.
Synthesis and Preparation
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions, including condensation reactions and cyclization processes. The preparation may start with simpler precursors like chlorophenyl derivatives and pyrrole or triazole rings, which are then modified and combined through various chemical transformations.
Synthesis Steps:
-
Initial Formation of Pyrrolo[3,4-d]123Triazole Ring: This involves the reaction of appropriate precursors such as hydrazine derivatives with pyrrole-based compounds.
-
Introduction of Chlorophenyl Group: This could involve a substitution or coupling reaction to attach the chlorophenyl moiety to the triazole ring.
-
Formation of Acetamido Linkage: Involves the reaction with an acetamido group, possibly through an amide coupling reaction.
-
Attachment of Benzoate Moiety: This step would involve esterification or another suitable method to link the benzoate group.
Potential Applications
Given its complex structure, this compound may exhibit a range of biological activities. Heterocyclic compounds, especially those containing triazole and pyrrole rings, are known for their potential as antimicrobial agents, anticancer drugs, and in other therapeutic areas.
Potential Biological Activities:
-
Antimicrobial Activity: Many heterocyclic compounds show promise against bacterial and fungal pathogens.
-
Anticancer Properties: The presence of multiple heterocyclic rings can confer cytotoxic activity.
-
Other Therapeutic Applications: Potential use in neurological disorders or as antiviral agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume